Methyl 2-chloro-5-nitrophenylacetate
CAS No.: 219712-63-7
VCID: VC11691504
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-chloro-5-nitrophenylacetate is a chemical compound with the molecular formula C9H8ClNO4. It is identified by the PubChem CID 60096554 and has a molecular weight of 229.62 g/mol . This compound is of interest in various chemical syntheses due to its functional groups, which include a nitro group, a chloro group, and an ester linkage. Synthesis and ApplicationsWhile specific synthesis methods for Methyl 2-chloro-5-nitrophenylacetate are not detailed in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitution or Friedel-Crafts acylation. The presence of a nitro group and a chloro group suggests potential applications in pharmaceuticals or as intermediates in organic synthesis. Related Compounds and Research FindingsCompounds similar to Methyl 2-chloro-5-nitrophenylacetate, such as (2-chloro-5-methyl-4-nitro-phenyl) acetate, have been studied for their chemical properties and applications. These compounds share similar molecular weights and formulas but differ in their substituents on the phenyl ring . Comparison of Related Compounds:
Safety and HandlingWhile specific safety data for Methyl 2-chloro-5-nitrophenylacetate is not detailed, compounds with nitro and chloro groups can be hazardous. Generally, such compounds may cause skin irritation, serious eye irritation, and respiratory tract irritation. Proper handling involves wearing protective gear and following standard laboratory safety protocols. |
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CAS No. | 219712-63-7 | ||||||||||||
Product Name | Methyl 2-chloro-5-nitrophenylacetate | ||||||||||||
Molecular Formula | C9H8ClNO4 | ||||||||||||
Molecular Weight | 229.62 g/mol | ||||||||||||
IUPAC Name | methyl 2-(2-chloro-5-nitrophenyl)acetate | ||||||||||||
Standard InChI | InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | ||||||||||||
Standard InChIKey | NMTXRGYKJNMEFK-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | ||||||||||||
Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | ||||||||||||
PubChem Compound | 60096554 | ||||||||||||
Last Modified | Nov 23 2023 |
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